molecular formula C9H14GeO B14320773 4-(Trimethylgermyl)phenol CAS No. 105183-09-3

4-(Trimethylgermyl)phenol

Cat. No.: B14320773
CAS No.: 105183-09-3
M. Wt: 210.84 g/mol
InChI Key: LHFPUDVSEULVFA-UHFFFAOYSA-N
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Description

4-(Trimethylgermyl)phenol: is an organogermanium compound where a trimethylgermyl group is attached to the para position of a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylgermyl)phenol typically involves the reaction of phenol with trimethylgermanium chloride in the presence of a base. The reaction can be carried out under mild conditions, often at room temperature, and in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

Phenol+Trimethylgermanium chlorideThis compound+HCl\text{Phenol} + \text{Trimethylgermanium chloride} \rightarrow \text{this compound} + \text{HCl} Phenol+Trimethylgermanium chloride→this compound+HCl

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.

Chemical Reactions Analysis

Types of Reactions: 4-(Trimethylgermyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reactions can be carried out using reagents like bromine (Br₂) for bromination or nitric acid (HNO₃) for nitration.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

4-(Trimethylgermyl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(Trimethylgermyl)phenol exerts its effects is primarily through its interaction with biological molecules. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the trimethylgermyl group can enhance the lipophilicity and stability of the compound. These interactions can affect various molecular targets and pathways, including enzyme inhibition and free radical scavenging.

Comparison with Similar Compounds

    Phenol: The parent compound, which lacks the trimethylgermyl group.

    4-(Trimethylsilyl)phenol: Similar structure but with a silicon atom instead of germanium.

    4-(Trimethylstannyl)phenol: Similar structure but with a tin atom instead of germanium.

Uniqueness: 4-(Trimethylgermyl)phenol is unique due to the presence of the trimethylgermyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its silicon and tin analogs. This makes it particularly valuable in applications where these properties are advantageous.

Properties

IUPAC Name

4-trimethylgermylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14GeO/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFPUDVSEULVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C)(C)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14GeO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547137
Record name 4-(Trimethylgermyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.84 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105183-09-3
Record name 4-(Trimethylgermyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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